molecular formula C19H20N6O4 B2919349 2-methyl-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide CAS No. 1002932-15-1

2-methyl-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide

Cat. No.: B2919349
CAS No.: 1002932-15-1
M. Wt: 396.407
InChI Key: WZGACAAWVLZIPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-methyl-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide is a benzamide derivative featuring a pyrimidinone core and a pyrazole linker. Its structure includes:

  • A 4-propyl-substituted 1,6-dihydropyrimidin-2-yl moiety at the pyrazole’s 1-position.
  • A 3-methylpyrazol-5-yl group.
  • A 2-methyl-3-nitrobenzamide substituent.

This compound’s structural uniqueness lies in the 4-propyl group on the pyrimidinone ring and the 3-nitrobenzamide moiety, which differentiate it from analogs with methyl, ethyl, or dimethyl substituents.

Properties

IUPAC Name

2-methyl-N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O4/c1-4-6-13-10-17(26)22-19(20-13)24-16(9-11(2)23-24)21-18(27)14-7-5-8-15(12(14)3)25(28)29/h5,7-10H,4,6H2,1-3H3,(H,21,27)(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGACAAWVLZIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C23H22N4O3\text{C}_{23}\text{H}_{22}\text{N}_4\text{O}_3

Key Features:

  • Molecular Weight: 430.45 g/mol
  • IUPAC Name: this compound
  • Functional Groups: Nitro group, amide linkage, and various heterocycles including pyrazole and pyrimidine.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of dihydropyrimidinones, including compounds related to this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures were tested against various fungal strains such as Candida albicans and Aspergillus niger, showing promising results in inhibiting growth compared to standard antifungal agents like fluconazole .

Inhibition of Enzymatic Activity

The compound has also been evaluated for its ability to inhibit specific enzymes involved in cellular signaling pathways. For example, compounds derived from the pyrimidinone scaffold have shown selective inhibition of adenylyl cyclase type 1 (AC1), which is implicated in chronic pain signaling. The IC50 values for these compounds were reported in the single-digit micromolar range, indicating potent activity .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Receptor Antagonism: The compound may act as an antagonist at specific adenosine receptors, leading to altered signaling pathways.
  • Enzyme Inhibition: By inhibiting enzymes like AC1, it can modulate cyclic AMP levels within cells, affecting various downstream effects related to pain and inflammation.

Study on Antimycotic Activity

A study published in MDPI evaluated the antimycotic activity of compounds similar to this compound. The findings indicated that these compounds exhibited significant antifungal activity against Candida species with minimal cytotoxicity towards human cells .

Structure–Activity Relationship (SAR) Analysis

Research has also focused on the structure–activity relationships of dihydropyrimidinone derivatives. Variations in substituents at different positions on the pyrimidine ring significantly influenced biological activity. For instance, certain modifications led to enhanced selectivity for adenosine receptors compared to others .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Pyrimidinone Substituents: Target Compound: 4-propyl group (C₃H₇). (F269-0500): 5-ethyl (C₂H₅) and 4-methyl (CH₃) . : 4,5-dimethyl (CH₃) .

Benzamide Substituents: Target Compound: 2-methyl-3-nitro (polar nitro group). : 3,4-dimethyl (nonpolar methyl groups). : 4-methyl-3-nitro (similar nitro but positional variation). The 3-nitro group introduces polarity, likely decreasing logP compared to nonpolar methyl groups in .

Physicochemical Properties (Table 1)

Property Target Compound (Estimated) (F269-0500)
Molecular Formula C₁₉H₂₀N₆O₄* C₂₀H₂₃N₅O₂ C₁₈H₁₈N₆O₄
Molecular Weight (g/mol) ~396 365.43 382.4
logP ~2.8 2.9354 Not reported
logSw (Solubility) ~-3.5 -3.1113 Not reported
Hydrogen Bond Acceptors 6 6 6
Hydrogen Bond Donors 2 2 2
Polar Surface Area (Ų) ~71 (similar to analogs) 71.489 Not reported

*Estimated based on structural analogs.

Key Inferences:

  • Molecular Weight : The target’s 4-propyl group increases molecular weight compared to and .
  • Lipophilicity (logP) : The nitro group reduces logP relative to ’s dimethylbenzamide, but the propyl group partially offsets this effect.
  • Solubility : The target’s larger hydrophobic substituent (propyl) and nitro group may lower aqueous solubility (logSw ≈ -3.5), making it less soluble than ’s compound (logSw = -3.11) .

Research Implications

  • Bioavailability : The target’s balance of hydrophobicity (propyl) and polarity (nitro) may optimize tissue penetration but require formulation adjustments for solubility.
  • SAR Insights : Substituent position (e.g., 3-nitro vs. 4-methyl) significantly impacts physicochemical behavior, as seen in ’s structural variations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.